![molecular formula C11H15NO5S2 B479641 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 1008434-66-9](/img/structure/B479641.png)
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid, also known as MSB, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a sulfonic acid derivative and is widely used in the synthesis of various compounds. MSB has been studied extensively for its potential applications in the fields of medicine, biochemistry, and biotechnology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the stereoselective synthesis of related compounds, showcasing the versatility of sulfonamide chemistry in the creation of complex molecules with potential pharmacological applications. For instance, studies have detailed the diastereoselective nucleophilic (phenylsulfonyl)difluoromethylation and monofluoromethylation of alpha-amino N-tert-butanesulfinimines, resulting in high yields and excellent diastereoselectivity. These processes underline the importance of sulfonamides in facilitating reactions crucial for developing chiral molecules (Liu, Li, & Hu, 2007).
Biological Activity and Drug Discovery
Sulfonamide compounds, including derivatives of the compound , have been explored for their biological activities, particularly as EP1 receptor selective antagonists. This highlights the potential of these molecules in the therapeutic targeting of specific receptors involved in various physiological and pathological processes (Naganawa et al., 2006). Additionally, the antimicrobial activity of sulfonamides has been a point of research, with novel cyclization methods being developed to enhance their efficacy (Zareef, Iqbal, & Arfan, 2008).
Advanced Materials and Nanotechnology
In the realm of materials science, sulfonated compounds are being investigated for their role in enhancing the properties of thin-film composite nanofiltration membranes. This research aims to improve water flux and dye treatment capabilities, signifying the compound's relevance in environmental applications and water purification technologies (Liu et al., 2012).
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-4-methylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(15)8-7-10(11(13)14)12-19(16,17)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLCPSPVBXNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)
![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)
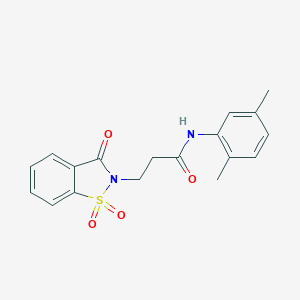
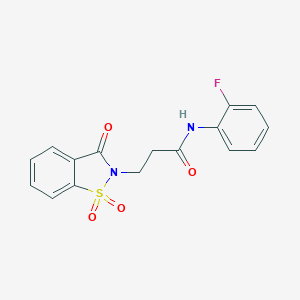
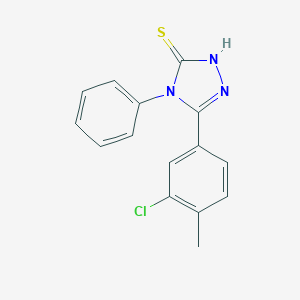
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
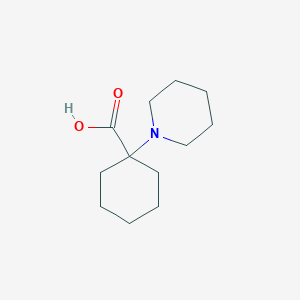
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
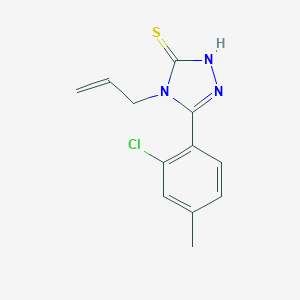
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
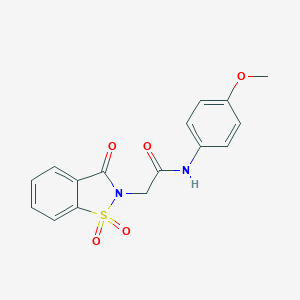
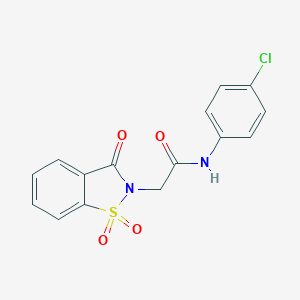
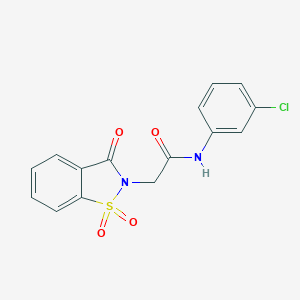
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)